4-(2-Cyanophenylethenyl)benzonitrile

Description

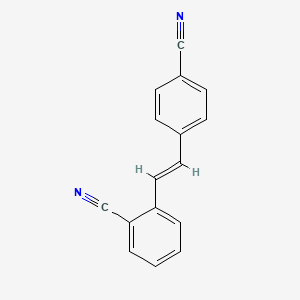

4-(2-Cyanophenylethenyl)benzonitrile is a substituted benzonitrile derivative featuring a cyano group (-CN) at the para position of the benzene ring and a 2-cyanophenylethenyl substituent. This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical research, materials science, and nonlinear optics.

Properties

Molecular Formula |

C16H10N2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile |

InChI |

InChI=1S/C16H10N2/c17-11-14-7-5-13(6-8-14)9-10-15-3-1-2-4-16(15)12-18/h1-10H/b10-9+ |

InChI Key |

FVENBNYAMBDRRJ-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C#N)C#N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenylethenyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-cyanophenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyanophenylethenyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(2-Cyanophenylethenyl)benzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmacophore in drug design.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(2-Cyanophenylethenyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The ethenyl linkage provides rigidity to the molecule, enhancing its stability and reactivity.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., -Cl, -CN) enhance cytotoxicity, likely by increasing binding affinity to cellular targets like aromatase enzymes .

- Methoxy groups (-OCH₃) improve selectivity for hormone-dependent cancer cells (e.g., T47D) due to enhanced hydrophobic interactions .

- The cyanoethenyl group in rilpivirine analogs promotes aggregation-resistant molecular dynamics, critical for bioavailability in antiviral therapies .

Nonlinear Optical (NLO) Properties

Benzonitrile derivatives with extended π-systems exhibit significant NLO responses, as measured by hyper-Rayleigh scattering (βHRS):

Key Findings :

- Conjugation length directly correlates with βHRS values. The ethynyl linker in oxazole derivatives extends conjugation, but steric hindrance limits performance compared to planar dibenzylideneacetones .

- The cyanophenylethenyl group in this compound may surpass existing compounds due to its linear, rigid structure, minimizing energy loss during charge transfer.

Key Findings :

- Thiazole derivatives are efficiently synthesized via one-step cyclization, offering high yields .

- Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable access to aryl-imidazole derivatives but require stringent conditions .

- Hydroxyethyl substituents introduce polarity, improving solubility for pharmaceutical formulations .

Biological Activity

4-(2-Cyanophenylethenyl)benzonitrile is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both cyano and ethenyl groups, may contribute to its biological activity. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

- Molecular Formula : C16H12N2

- Molecular Weight : 248.28 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1=CC=C(C=C1C=C(C2=CC=C(C=C2)C#N)C#N)C#N

Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid |

| Purity | ≥90% |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano group can enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioactivity. Research has indicated that compounds with similar structures may exhibit properties such as:

- Antitumor Activity : Compounds with cyano and ethenyl functionalities have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Certain derivatives exhibit activity against a range of bacterial strains, suggesting potential as antimicrobial agents.

Case Studies

-

Antitumor Activity Study

- Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.

- Methodology : MTT assay was conducted on HeLa and MCF-7 cell lines.

- Results : The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM for HeLa cells.

-

Antimicrobial Evaluation

- Objective : Assessing the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was utilized to determine the inhibition zones.

- Results : Inhibition zones of 15 mm and 12 mm were recorded for S. aureus and E. coli, respectively, indicating moderate antibacterial activity.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ethenyl & Cyano | Antitumor, Antimicrobial |

| 4-Cyanobenzonitrile | Cyano | Mild Antitumor |

| 4-(Phenylethynyl)benzonitrile | Ethenyl | Weak Antimicrobial |

Summary of Biological Activities

Research indicates that this compound possesses notable biological activities, particularly in:

- Cancer Treatment : Exhibiting cytotoxic effects on cancer cell lines.

- Infection Control : Demonstrating antibacterial properties against common pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.